GAT591
Description
Historical Context and Discovery of GAT591
This compound is characterized as a novel allosteric agonist-positive modulator (ago-PAM) of the cannabinoid 1 receptor (CB1R). Its synthesis was achieved in the laboratory of Dr. Ganesh Thakur, with the complete chemical synthesis detailed in a 2020 publication by Garai et al. . This compound was developed as a tri-fluorinated derivative of GAT211, with its design stemming from comprehensive structure-activity relationship (SAR) studies focused on the allosteric binding site(s) of the CB1R . This targeted design aimed to enhance the compound's potency and selectivity at CB1R in vitro, demonstrating approximately a 10-fold improvement compared to its parent compound, GAT211 .
Rationale for Investigating this compound as a Cannabinoid Receptor Modulator
The rationale behind investigating this compound as a cannabinoid receptor modulator is rooted in the substantial therapeutic potential of positive allosteric modulation of CB1R for treating a range of neurological and immune disorders . The CB1R plays a crucial role in regulating fundamental physiological processes, including mood, diet, sleep, and pain sensation . Consequently, it is considered a promising target for conditions such as pain, epilepsy, Parkinson's disease, and Huntington's disease .
However, a significant challenge in utilizing direct orthosteric CB1R agonists, such as those derived from Cannabis, is their propensity to induce intoxicating effects, tolerance, and dependence . Allosteric modulators offer a compelling alternative by promoting the activity of endogenous cannabinoid ligands, like anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), without directly activating the receptor to the extent that causes these undesirable side effects . This mechanism allows for a more subtle and potentially safer modulation of CB1R activity. This compound, specifically, has been investigated for its capacity to mitigate spike-and-wave discharges (SWDs) in Genetic Absence Epilepsy Rats from Strasbourg (GAERS), an animal model that recapitulates the SWDs observed in childhood absence epilepsy (CAE) .
Overview of this compound's Role in CB1R Pharmacology Research
This compound functions as a dual-acting CB1R allosteric agonist-positive modulator (ago-PAM), demonstrating both direct allosteric agonist activity and the ability to positively modulate orthosteric ligand binding . Research has shown that this compound enhances the binding of orthosteric agonists, such as [³H]CP55,940, at the CB1R and can modulate the receptor even in the absence of an orthosteric ligand .
This compound exists as a racemic mixture comprising both R and S enantiomers . Further pharmacological evaluations have separated these enantiomers, identifying GAT1664 and GAT1665 as enantiomers of this compound, and GAT1666 and GAT1667 as enantiomers of GAT593 . Studies indicate that the R-enantiomers (GAT1665 and GAT1667) exhibit mixed allosteric agonist-PAM activity, while the S-enantiomers (GAT1664 and GAT1666) show moderate activity . This enantiospecificity suggests that the R and S forms interact with distinct binding sites on the CB1R, leading to their unique pharmacological profiles both in vitro and in vivo .
In terms of signaling bias, this compound has been found to be Gαi/o-selective, preferentially inhibiting cyclic adenosine (B11128) monophosphate (cAMP) accumulation over βarrestin2 recruitment at the human CB1R (hCB1R) . This biased agonism is a key area of interest, as it may contribute to a more favorable therapeutic index by selectively activating beneficial signaling pathways.
In in vivo studies using the GAERS model, this compound demonstrated a dose-dependent reduction in the total duration of spike-and-wave discharges (SWDs) . Notably, a dose of 10.0 mg/kg of this compound resulted in a 36% reduction in seizure duration . Importantly, this compound, along with GAT593, did not induce catalepsy or hypothermia in mice at tested doses (0.1, 1, 3, or 10 mg/kg), which are common adverse effects associated with orthosteric cannabinoid agonists . These findings underscore this compound's potential as a therapeutic agent for conditions like pain, epilepsy, glaucoma, and Huntington's disease, with a potentially improved safety profile .
Table 1: Effect of this compound on Spike-and-Wave Discharges (SWDs) in GAERS
| Compound | Dose (mg/kg, i.p.) | Effect on Total SWD Duration | Citation |
| This compound | 10.0 | 36% reduction |
Properties
Molecular Formula |
C22H15F3N2O2 |
|---|---|
Molecular Weight |
396.3692 |
IUPAC Name |
6-Fluoro-2-(3-fluorophenyl)-3-(1-(2-fluorophenyl)-2-nitroethyl)-1H-indole |
InChI |
InChI=1S/C22H15F3N2O2/c23-14-5-3-4-13(10-14)22-21(17-9-8-15(24)11-20(17)26-22)18(12-27(28)29)16-6-1-2-7-19(16)25/h1-11,18,26H,12H2 |
InChI Key |
SUKVBSCBULHULM-UHFFFAOYSA-N |
SMILES |
O=[N+](CC(C1=C(C2=CC=CC(F)=C2)NC3=C1C=CC(F)=C3)C4=CC=CC=C4F)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GAT591; GAT-591; GAT 591 |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Gat591
Elucidation of Primary Molecular Targets
The primary molecular target of GAT591 has been extensively identified as the Type 1 Cannabinoid Receptor (CB1R).
The Type 1 Cannabinoid Receptor (CB1R), a Class A G protein-coupled receptor (GPCR), serves as the central molecular target for this compound . This receptor is highly abundant in the central nervous system, where it plays a crucial role in regulating various physiological processes . Research consistently demonstrates that this compound interacts with and modulates CB1R activity, highlighting its importance in the compound's pharmacological actions .
This compound exerts its effects by binding to an allosteric site on the CB1R, rather than the orthosteric site where endogenous cannabinoids like anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG) typically bind . This allosteric interaction is evidenced by this compound's ability to enhance the binding of the orthosteric agonist [3H]CP55,940 to the CB1R .
Further characterization of the allosteric binding site involves the study of this compound's enantiomers. This compound is a racemic mixture, and its R- and S-enantiomers, GAT1665 and GAT1664 respectively, exhibit distinct pharmacological properties . Specifically, the R-enantiomer, GAT1665, has been shown to display mixed allosteric agonist-positive allosteric modulator (ago-PAM) activity at CB1R, while the S-enantiomer, GAT1664, demonstrates moderate activity . Studies indicate that these enantiomers bind to distinct allosteric sites on the CB1R, contributing to their differential behavior in vitro . This enantiospecific interaction provides valuable insights into the complex molecular architecture of CB1R allosteric sites.
Type 1 Cannabinoid Receptor (CB1R) as a Key Target
Mechanisms of CB1R Modulation by this compound
This compound modulates CB1R through multiple sophisticated mechanisms, combining positive allosteric modulation with allosteric agonism and ligand-directed biased agonism.
As a positive allosteric modulator (PAM), this compound enhances the effects of orthosteric ligands, such as endogenous cannabinoids like 2-AG and AEA, without directly activating the receptor on its own in all contexts . This modulation can augment both the potency and/or efficacy of these primary ligands . The capacity of this compound to enhance the binding of orthosteric agonists like [3H]CP55,940 further confirms its PAM activity .
Beyond its PAM properties, this compound also exhibits allosteric agonism, classifying it as an ago-PAM . This means that this compound can directly activate the CB1R, inducing receptor activation even in the absence of an orthosteric ligand . This dual mechanism allows this compound to both potentiate the effects of endogenous cannabinoids and elicit direct receptor activity.
A crucial aspect of this compound's pharmacology is its ligand-directed biased agonism at CB1R. This compound functions as a G protein-biased allosteric modulator, preferentially activating specific signaling pathways over others . Specifically, it promotes Gαi/o-dependent inhibition of cyclic AMP (cAMP) accumulation, a G protein-mediated pathway, relative to βarrestin2 recruitment .
This biased signaling profile has been demonstrated in in vitro experiments using CHO-K1 cells stably expressing human CB1R. In these assays, this compound consistently showed greater potency as an agonist and PAM in the G protein-dependent cAMP inhibition assay compared to the βarrestin2 recruitment assay . This functional selectivity is a key characteristic, suggesting that this compound can selectively modulate specific downstream signaling pathways of CB1R.
Table 1: Key Pharmacological Activities of this compound and its Enantiomers at CB1R
| Compound | Receptor Target | Primary Mechanism | Additional Mechanism | Signaling Bias (vs. βarrestin2) | Enantiomeric Form |
| This compound | CB1R | Allosteric Agonist (Ago-PAM) | Positive Allosteric Modulation | Gαi/o-dependent cAMP inhibition | Racemic Mixture |
| GAT1665 | CB1R | Allosteric Agonist (Ago-PAM) | Positive Allosteric Modulation | Not specified for enantiomer alone | R-enantiomer of this compound |
| GAT1664 | CB1R | Moderate Activity | Not fully characterized | Not specified for enantiomer alone | S-enantiomer of this compound |
Ligand-Directed Biased Agonism
Gαi/o Protein-Mediated Signaling Modulation
The CB1 receptor predominantly couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase activity . This compound has been demonstrated to modulate Gαi/o protein-mediated signaling. Studies show that this compound behaves as a Gαi/o-selective PAM in the presence of orthosteric agonists like CP55,940, exhibiting greater potency than its parent compound, GAT211, in inhibiting cyclic AMP (cAMP) accumulation . Furthermore, this compound also displays G protein-mediated agonist activity by inhibiting cAMP production even in the absence of an orthosteric agonist . This indicates a dual mechanism of action, where this compound can directly activate Gαi/o pathways and enhance the activity of other ligands.
βarrestin2 Recruitment and Signaling
Beyond G protein coupling, CB1R can also recruit βarrestins, which are involved in receptor desensitization, internalization, and G protein-independent signaling . This compound has been shown to augment βarrestin2 recruitment to the CB1 receptor . While G protein-mediated signaling is typically associated with cAMP inhibition, βarrestin2 recruitment is considered a G protein-independent pathway . Research indicates that this compound is demonstrably more potent as an agonist and PAM in the G protein-dependent cAMP inhibition assay compared to the βarrestin2 recruitment assay, suggesting a bias towards G protein signaling .
Downstream Signaling Pathway Interventions by this compound
This compound's modulation of Gαi/o proteins and βarrestin2 recruitment leads to specific interventions in downstream cellular signaling pathways.
Cyclic AMP (cAMP) Pathway Inhibition
A primary downstream effect of CB1R activation via Gαi/o proteins is the inhibition of adenylyl cyclase, which results in a decrease in intracellular cAMP levels . This compound, as an ago-PAM of CB1R, effectively inhibits forskolin-stimulated cAMP accumulation . This inhibition is a key indicator of its G protein-mediated activity. The potency of this compound in inhibiting cAMP accumulation highlights its significant impact on this fundamental second messenger pathway.
Table 1: this compound Potency in CB1R-Dependent Signaling Assays
| Assay Type (Agonist Activity) | EC50 (nM) | Emax (% CP55,940 response) |
| cAMP Inhibition | Data not explicitly provided for this compound alone, but indicated as more potent than βarrestin2 recruitment | N/A |
| βarrestin2 Recruitment | Data not explicitly provided for this compound alone, but indicated as less potent than cAMP inhibition | N/A |
Note: Specific EC50 and Emax values for this compound alone as an agonist were not consistently provided across sources, but its relative potency and efficacy compared to βarrestin2 recruitment are affirmed .
Cellular Receptor Dynamics and Regulation
The interaction of ligands with GPCRs can influence receptor dynamics, including internalization, a process crucial for regulating receptor signaling and preventing overstimulation .
Receptor Internalization Dynamics
The extent to which this compound promotes the internalization of CB1Rs remains an area for further characterization . However, studies on similar compounds, such as CP55,940 and Org27569, have demonstrated that CB1R internalization is induced and is mediated by the βarrestin2 pathway . Given that this compound augments βarrestin2 recruitment, it is plausible that it also influences CB1R internalization, although the precise dynamics and degree of this effect for this compound specifically are yet to be fully elucidated . Other ago-PAMs, like ZCZ011, have been shown to induce βarrestin2 recruitment and efficacious receptor internalization, providing a precedent for such effects within this class of compounds .
Chemical Synthesis and Structure Activity Relationship Sar Studies of Gat591
Synthetic Pathways and Methodologies for GAT591 and Analogs
The synthesis of this compound is intricately linked to its precursor, GAT211, and involves strategic derivatization to enhance its potency and drug-like properties.
This compound and its related compound GAT593 were synthesized on a multigram scale using previously established methods, as detailed in Garai et al. (2020) . These compounds are notable for being tri-fluorinated derivatives of GAT211, a prototype CB1R allosteric agonist-positive allosteric modulator (ago-PAM) . The design of this compound and GAT593 was guided by structure-activity studies focusing on the allosteric binding site(s) of the CB1R .
The synthesis of this compound and its analogs incorporated "fluoro- and nitrogen-walk approaches" . These strategies were specifically employed to improve the drug-like characteristics of the compounds, including enhanced functional potency, metabolic stability, and aqueous solubility . The introduction of three fluorine atoms into the GAT211 scaffold resulted in this compound and GAT593, which demonstrated approximately 10-fold improved potency relative to GAT211 in in vitro assays .
Total Synthesis Approaches (e.g., derived from GAT211)
Enantiomeric Resolution and Stereochemistry of this compound Derivatives
This compound, as initially characterized, is a racemic mixture, comprising both R and S enantiomers . Understanding the distinct pharmacological activities of these enantiomers necessitated their separation and the determination of their absolute stereochemistry.
The enantiomers of this compound were successfully separated with high optical purity (greater than 99%) using superfluid chiral high-performance liquid chromatography (HPLC) . This separation yielded the individual enantiomers, GAT1664 and GAT1665, from the racemic this compound . Similarly, GAT593 was separated into GAT1666 and GAT1667 .
The absolute stereochemistry of the separated enantiomers was determined using single-crystal X-ray diffraction . For instance, the absolute stereochemistry of (+)-GAT1664 and (+)-GAT1666 was confirmed to be "S" . Based on these findings, the absolute stereochemistry of their respective opposite enantiomers, (-)-GAT1665 and (-)-GAT1667, was predicted to be "R" . This determination was crucial for understanding the enantiospecific interactions of these 2-phenylindole (B188600) class CB1R allosteric modulators .
Chiral Separation Techniques (e.g., Superfluid Chiral HPLC)
Structure-Activity Relationship (SAR) Analysis of this compound and Its Analogs
The SAR analysis of this compound and its derivatives has revealed critical insights into how structural modifications influence their interaction with the CB1R and their pharmacological effects. This compound and GAT593 were specifically designed based on extensive SAR studies of the CB1R allosteric binding site(s) .
A key finding from SAR studies is the enhanced potency of this compound and GAT593 compared to their parent compound, GAT211 . This improvement is attributed to the strategic introduction of fluorine atoms, making them tri-fluorinated derivatives .
Further SAR investigations, particularly after enantiomeric separation, demonstrated distinct pharmacological profiles for the individual enantiomers . The R-enantiomers, GAT1665 and GAT1667, exhibited mixed allosteric agonist-PAM activity at the CB1R . In contrast, the S-enantiomers, GAT1664 and GAT1666, showed moderate activity . This difference in activity is linked to the observation that the R and S enantiomers occupy distinct binding sites on the CB1R, leading to their unique in vitro and in vivo behaviors .
SAR studies also explored modifications to the GAT211 scaffold, specifically substituting the C2-phenyl ring with heteroaromatic substituents . It was found that furan (B31954) and thiophene (B33073) rings were well-tolerated substituents at the C2 position of GAT211 for engaging with the human CB1R (hCB1R) . These findings contribute to a deeper understanding of the molecular mechanisms underlying the action of these CB1R allosteric modulators.
Table 1: Comparative Potency of GAT Compounds in CB1R Assays
| Compound | Description | Relative Potency vs. GAT211 (in vitro) | Key Activity |
| GAT211 | Racemic parent compound | Baseline | Ago-PAM |
| This compound | Tri-fluorinated derivative of GAT211 (racemic mixture) | ~10-fold improved | Ago-PAM |
| GAT593 | Tri-fluorinated derivative of GAT211 (racemic mixture) | ~10-fold improved | Ago-PAM |
| GAT1664 | S-enantiomer of this compound | Moderate activity | Moderate activity |
| GAT1665 | R-enantiomer of this compound | Greater potency than S-enantiomer | Mixed allosteric agonist-PAM |
| GAT1666 | S-enantiomer of GAT593 | Moderate activity | Moderate activity |
| GAT1667 | R-enantiomer of GAT593 | Greatest potency among enantiomers | Mixed allosteric agonist-PAM |
Table 2: Enantiomeric Properties and Stereochemistry
| Enantiomer | Derived From | Absolute Stereochemistry | Binding Site on CB1R |
| GAT1664 | This compound | S | Distinct from R-enantiomer |
| GAT1665 | This compound | R (predicted) | Distinct from S-enantiomer |
| GAT1666 | GAT593 | S | Distinct from R-enantiomer |
| GAT1667 | GAT593 | R (predicted) | Distinct from S-enantiomer |
Identification of Key Pharmacophoric Elements for CB1R Allosteric Activity
The structure of this compound, a 2-phenylindole derivative, is characterized by a core indole (B1671886) ring substituted with a dimethylamino phenethyl group and a sulfonyl moiety. These structural elements are crucial for its interaction with the CB1R's transmembrane domain. Molecular dynamics simulations have provided insights into these interactions, predicting that the sulfonyl group of this compound forms hydrogen bonds with residues in transmembrane helices 2 (TM2) and 3 (TM3), while the indole ring engages in hydrophobic interactions with residues in TM5.
Further insights into the pharmacophoric elements critical for CB1R allosteric activity come from studies on GAT211 and its analogs. These studies have identified three key pharmacophoric sites essential for their ago-PAM activity. Mutagenesis studies on CB1R have pinpointed specific residues central to PAM activity, including novel sites potentially associated with cholesterol binding. For instance, the allosteric agonism observed with compounds like ZCZ011 (another 2-phenylindole derivative) was abolished when specific residues, F191A (3.27) and I169A (2.56), were mutated, indicating their critical role in ligand binding and activity. Similarly, the PAM activity of GAT229, an analog of this compound, was significantly reduced by mutations at R220A (3.56), L404A (8.50), F191A (3.27), and I169A (2.56). Computational modeling has also suggested that a polar residue facing the lipid bilayer attracts the nitro group fragment of these compounds, and D2.63 consistently interacts with the fluorinated indole fragments. Additionally, R (148) was modeled to interact directly with the carbonyl oxygens of the last turn of TMH1.
Influence of Enantiomeric Configuration on Activity and Bias
This compound is a racemic mixture, comprising both R and S enantiomers. The separation and individual characterization of these enantiomers, specifically GAT1664, GAT1665, GAT1666, and GAT1667 (derived from this compound and GAT593), have revealed a profound influence of stereochemical configuration on their biochemical activity and signaling bias at CB1R.
Research indicates that the R-enantiomers (GAT1665 and GAT1667) exhibit mixed allosteric agonist-PAM activity at CB1R, demonstrating both direct allosteric agonism and positive allosteric modulation. In contrast, the S-enantiomers (GAT1664 and GAT1666) show only moderate activity. This differential activity is attributed to distinct binding sites for the R and S-enantiomers on the CB1R, leading to varied pharmacological profiles both in vitro and in vivo. Among the tested enantiomers, GAT1667 consistently demonstrated the highest potency and efficacy.
Furthermore, studies on the racemic mixtures of this compound and GAT593 revealed a bias towards Gαi/o signaling pathways over βarrestin recruitment. This G protein-biased signaling is considered a desirable property, as it has been correlated with improved cell viability and potentially reduced adverse effects often associated with balanced CB1R activation.
| Compound | Enantiomeric Configuration | CB1R Activity Profile (in vitro) | Signaling Bias |
| This compound | Racemic Mixture | Ago-PAM | Gαi/o-biased |
| GAT1664 | S-enantiomer of this compound | Moderate activity | Not specified |
| GAT1665 | R-enantiomer of this compound | Mixed Allosteric Agonist-PAM | Not specified |
Rational Design Principles for CB1R Allosteric Modulators
The development of this compound exemplifies the application of rational design principles in the discovery of CB1R allosteric modulators. this compound and GAT593 were specifically designed as fluorinated derivatives of GAT211, based on extensive SAR studies of the CB1R allosteric binding site(s). The "fluoro-walk" and "nitrogen-walk" approaches were employed to systematically introduce fluorine atoms and modify nitrogen-containing moieties, leading to enhanced drug-like properties, including improved functional potency (e.g., in cAMP and β-arrestin 2 assays), metabolic stability, and aqueous solubility.
Rational drug design often integrates in silico predictions and calculations derived from the physicochemical properties of chemical entities. Key physicochemical properties considered in this process include cLogP, cLogD, topological polar surface area (tPSA), molecular weight (MW), number of hydrogen-bond donors (HBDs), and pKa. Compounds with a total MPO (multiparameter optimization) desirability score of ≥4 are typically prioritized for CNS drug discovery, reflecting a balance of favorable properties. The "magic methyl effect," where the introduction of a methyl group can significantly alter pharmacokinetic or pharmacodynamic properties, has also been applied in the GAT series, demonstrating diastereoselective CB1R allosteric modulator interaction and improved potency/efficacy.
Computational Chemistry and Molecular Modeling in this compound SAR
Computational chemistry and molecular modeling have played a pivotal role in elucidating the SAR of this compound and related CB1R allosteric modulators. These techniques provide a molecular-level understanding of ligand-receptor interactions, guiding the rational design process.
Ligand-Receptor Docking Studies
Ligand-receptor docking studies are essential for predicting the binding modes and interactions of this compound and its enantiomers with CB1R. The CB1R model utilized in these studies is typically based on the activated state crystal structure (PDB).
For the enantiomers of this compound and GAT593 (GAT1664-GAT1667), docking simulations have identified distinct binding preferences. For instance, the R-enantiomers (GAT1665 and GAT1667) and S-enantiomers (GAT1664 and GAT1666) were docked into different allosteric sites. Specifically, GAT1664-GAT1667 were docked into an intracellular TMH1/2/4 site, interacting directly with residues such as H2.41, F4.46, and W4.50. GAT1664 and GAT1666 were also docked into a TM2/3/EC1 site, showing direct interactions with Y2.59 and D2.63.
Docking protocols typically involve energy minimization of the ligand-receptor complexes using force fields like OPLS3e, and specialized docking algorithms such as the SP docking algorithm within software suites like Schrödinger's Prime and Glide. In silico identification of putative allosteric binding sites, including novel cholesterol-binding sites, has further informed these docking efforts.
Molecular Dynamics Simulations for Binding Site Interaction
Molecular dynamics (MD) simulations provide dynamic insights into the ligand-receptor complex, capturing conformational changes and transient interactions that are not visible in static docking poses. For this compound, MD simulations predict that its sulfonyl group forms stable hydrogen bonds with residues in TM2 and TM3, while the indole ring establishes hydrophobic interactions with TM5 residues.
Extensive MD simulations have been conducted on related GAT compounds, including unfluorinated versions (e.g., GAT1600-3), to understand their interactions with CB1R. These simulations have modeled specific residue interactions, such as R (148) directly interacting with the carbonyl oxygens of the last turn of TMH1. Grand canonical Monte Carlo simulations have also been employed to sample various fragment ligand poses within the binding site and across the entire protein, providing a comprehensive view of potential interaction landscapes.
Molecular Mechanics-Generalized Born Surface Area (MMGBSA) Calculations
Molecular Mechanics-Generalized Born Surface Area (MMGBSA) calculations are a widely used computational method to estimate the relative binding affinities of ligands to receptors. For this compound and its enantiomers (GAT1664-GAT1667), MMGBSA analysis was employed as the primary scoring function to evaluate the stability and strength of their ligand-receptor complexes, rather than conventional docking scores.
The MMGBSA method calculates the approximate free energy of binding, where a more negative value indicates stronger binding affinity. These calculations typically utilize specific solvation models, such as the VSGB solvation model, and force fields, such as OPLS4, to accurately represent the molecular environment. MMGBSA calculations are usually performed on an ensemble of uncorrelated snapshots derived from molecular dynamics simulations, providing a more robust estimate of binding free energy by accounting for receptor and ligand flexibility. While computationally intensive, the entropic contribution to binding is often neglected in MMGBSA when comparing ligands with similar structures and binding modes, as the relative entropic changes are assumed to be comparable.
Preclinical Investigations of Gat591 in Model Systems: Mechanistic Insights
In Vitro Studies in Recombinant and Native Cell Systems
In vitro studies are fundamental for characterizing the direct interactions of GAT591 with its target receptors and understanding its cellular mechanisms of action.
This compound has been extensively characterized in human CB1R-expressing cell lines, notably Chinese Hamster Ovary (CHO-K1) cells stably expressing human CB1R (hCB1R). These studies revealed that this compound acts as a mixed agonist and positive allosteric modulator (ago-PAM) of CB1R. Its allosteric modulatory activity is evidenced by its ability to enhance the binding of the orthosteric agonist [³H]CP55,940 to CB1R.
Mechanistically, this compound demonstrates Gαi/o-selective activity. It effectively inhibits cyclic adenosine (B11128) monophosphate (cAMP) accumulation, a Gαi/o-protein mediated pathway, and also induces βarrestin2 recruitment, a G-protein independent signaling pathway. Notably, this compound exhibits a preference for promoting Gαi/o-dependent inhibition of cAMP accumulation relative to βarrestin2 recruitment, indicating a biased signaling profile.
Further insights into this compound's pharmacology come from the evaluation of its enantiomers. This compound is a racemic mixture comprising R and S enantiomers, designated GAT1665 (R-enantiomer) and GAT1664 (S-enantiomer), respectively. The R-enantiomer, GAT1665, displayed mixed allosteric agonist-PAM activity, showing greater potency and efficacy as a CB1R PAM in the presence of CP55,940 and acting as an ago-PAM in the βarrestin2 recruitment assay. In contrast, the S-enantiomer, GAT1664, exhibited only moderate activity in these assays.
Beyond recombinant cell lines, this compound has been shown to exhibit augmented allosteric-agonist and PAM activities in neuronal cultures. This suggests that its modulatory effects are relevant in more complex cellular environments that mimic physiological neuronal systems. The development of this compound as a fluorinated analog of GAT211 was aimed at improving its metabolic stability and enhancing its penetration across the blood-brain barrier, which is crucial for its potential neurological applications.
The potency and selectivity of this compound were assessed using various in vitro assays. The primary assays employed were the DiscoveRx HitHunter cAMP inhibition assay and the DiscoveRx PathHunter βarrestin2 recruitment assay in hCB1R CHO-K1 cells. These assays allowed for the quantification of this compound's ability to inhibit cAMP production and recruit βarrestin2, both indicative of CB1R activation.
The racemic this compound was characterized for its PAM activity in the presence of the orthosteric agonist CP55,940. The data revealed that this compound was more potent and efficacious as a Gαi/o agonist compared to its activity in βarrestin2 recruitment at hCB1R, underscoring its Gαi/o-selective bias. The purified enantiomers, GAT1664 and GAT1665, were found to bind to hCB1R in the low nanomolar range and significantly enhanced the binding of [³H]CP55,940, confirming their allosteric modulatory properties.
Table 1: In Vitro Potency and Selectivity of this compound and its Enantiomers in hCB1R CHO-K1 Cells
| Compound | Assay (in presence of 100 nM CP55,940) | Activity | Key Finding |
| This compound | cAMP inhibition | Ago-PAM | Gαi/o-selective, more potent/efficacious as Gαi/o agonist than βarrestin2 recruitment |
| This compound | βarrestin2 recruitment | Ago-PAM | Gαi/o-selective, less potent/efficacious than Gαi/o agonist activity |
| GAT1665 (R-enantiomer) | cAMP inhibition | Ago-PAM | Greater potency and efficacy as CB1R PAM |
| GAT1665 (R-enantiomer) | βarrestin2 recruitment | Ago-PAM | Ago-PAM activity |
| GAT1664 (S-enantiomer) | cAMP inhibition | Moderate activity | Moderate activity |
| GAT1664 (S-enantiomer) | βarrestin2 recruitment | Little to no activity | Little to no activity |
Studies in Neuronal Cell Cultures
In Vivo Mechanistic Studies in Animal Models
In vivo studies are critical for evaluating the physiological relevance of this compound's in vitro findings and its effects within a living organism, particularly in disease models.
This compound has been investigated for its ability to modulate neurological circuitry and activity in the Genetic Absence Epilepsy Rats from Strasbourg (GAERS) model. GAERS serve as a well-established animal model for childhood absence epilepsy (CAE), a non-convulsive seizure disorder characterized by specific electroencephalography (EEG) patterns.
In these studies, this compound demonstrated a dose-dependent reduction in the total duration of spike-and-wave discharges (SWDs) in GAERS. SWDs are the hallmark EEG signature of absence seizures, typically occurring at 2.5-5 Hz. The most pronounced effect on SWD activity was observed at a dose of 10.0 mg/kg, which resulted in a 36% reduction in seizure duration. Furthermore, this compound was found to reduce the number of SWDs across all time points, with the 10.0 mg/kg dose being the most effective. While this compound reduced the average SWD durations, particularly at earlier time points, no significant differences were observed in the average oscillatory frequency of SWDs due to treatment.
Electroencephalography (EEG) analysis was a primary method for assessing the in vivo effects of this compound on SWDs in GAERS. Bilateral electrodes were surgically implanted into the somatosensory cortices of male GAERS to record EEG activity over a 4-hour period following systemic administration of this compound.
The EEG analysis revealed that this compound significantly lowered the duration of SWDs at doses of 3.0 mg/kg and 10.0 mg/kg. However, no significant differences were observed in the incidence of SWDs across different treatments or over time. Similarly, the average duration of SWDs did not show main effects. While a main effect of time indicated an increase in average oscillatory SWD frequency between hours 1 and 4, this compound treatment did not exert a significant effect on this frequency.
Table 2: Effects of this compound on Spike-and-Wave Discharges (SWDs) in GAERS (Summary of Key Findings)
| EEG Parameter | This compound Effect | Doses (mg/kg) | Reference |
| Total SWD Duration | Dose-dependently reduced (up to 36% reduction) | 1.0, 3.0, 10.0 | |
| SWD Duration | Lowered at specific doses | 3.0, 10.0 | |
| SWD Incidence | No significant differences observed | 1.0, 3.0, 10.0 | |
| Average SWD Duration | No main effects observed | 1.0, 3.0, 10.0 | |
| Average SWD Frequency | No effect of treatment observed | 1.0, 3.0, 10.0 | |
| Number of SWDs | Reduced at all time points, most effective at 10.0 mg/kg | 1.0, 3.0, 10.0 |
Advanced Methodologies and Future Research Trajectories for Gat591
Integration of Omics Technologies (e.g., Proteomics for Target Identification)
The integration of omics technologies, particularly proteomics, is poised to deepen the understanding of GAT591's mechanism of action and identify potential off-targets or novel interacting proteins within the complex cellular environment. Proteomics, especially mass spectrometry-based discovery proteomics, offers a powerful approach for comprehensive target identification by revealing novel druggable proteins and mapping protein interaction networks. Given that this compound is a G protein-biased ligand for the Gi-coupled CB1R, proximity labeling proteomics, which identifies proteins selectively interacting with activated Gαi subunits, could be instrumental . While current research primarily focuses on this compound's interaction with CB1R, applying these advanced proteomic strategies could uncover a broader network of cellular pathways influenced by this compound, thereby optimizing its safety and efficacy and potentially revealing new therapeutic applications.
Advanced Imaging Techniques for Receptor Visualization
Advanced imaging techniques are crucial for visualizing receptor dynamics and ligand-receptor interactions in real-time, offering insights beyond traditional biochemical assays. While direct studies employing this compound with advanced imaging for receptor visualization are not extensively detailed in the current literature, the field is rapidly advancing. Techniques such as time-resolved fluorescence resonance energy transfer (TR-FRET) with allosteric fluoroprobes hold significant promise for elucidating real-time modulation dynamics of CB1R by allosteric ligands like this compound . Furthermore, super-resolution imaging methods, including stochastic optical reconstruction microscopy (STORM), have revolutionized the visualization of nanoscale receptor distribution and dynamics at presynaptic terminals, where CB1R is highly expressed. Cryo-electron microscopy (cryo-EM) has already provided structural insights into CB1R in complex with various modulators, and its application could reveal the precise binding modes and conformational changes induced by this compound, offering a detailed molecular understanding of its allosteric modulation . The development of novel fluorescent ligands specifically designed for CB1R imaging would further enable live-cell visualization of this compound's engagement with the receptor and its subsequent cellular trafficking and internalization.
Biophysical Characterization of this compound-CB1R Interactions
Extensive biophysical characterization has been undertaken to understand the intricate interactions between this compound and CB1R. This compound functions as an ago-PAM, meaning it possesses both intrinsic agonist activity and the ability to positively modulate the activity of orthosteric ligands at CB1R . A key characteristic is its ability to enhance the binding of the orthosteric agonist [3H]CP55,940 to CB1R, a hallmark of positive allosteric modulation .
A significant aspect of this compound's pharmacology is its G protein bias. Studies have consistently shown that this compound is a Gαi/o-biased allosteric modulator, preferentially promoting Gαi/o-dependent inhibition of cAMP accumulation over βarrestin2 recruitment . This biased signaling profile is hypothesized to contribute to the compound's favorable side effect profile, as βarrestin recruitment is often associated with receptor desensitization and adverse effects .
Molecular modeling and mutagenesis studies have been instrumental in identifying key residues within the CB1R that are central to the activity of allosteric modulators. These studies have pinpointed putative allosteric binding sites, including novel sites potentially associated with cholesterol binding, which could influence receptor conformation and ligand binding . Further, the racemic mixture of this compound has been separated into its enantiomers (e.g., GAT1665 and GAT1667 as R-enantiomers, and GAT1664 and GAT1666 as S-enantiomers), revealing distinct pharmacological profiles and suggesting that these enantiomers bind to different sites on the CB1R, leading to varied in vitro and in vivo behaviors .
Table 1: In Vivo Efficacy of this compound and GAT593 in GAERS Model
| Compound | Dose (mg/kg) | Reduction in Total SWD Duration (%) | Citation |
| This compound | 10.0 | 36 | |
| GAT593 | 10.0 | 34 |
Development of Novel Assay Systems for Allosteric Modulation
The characterization of this compound has primarily relied on established in vitro assays such as cAMP inhibition and βarrestin2 recruitment assays, which are standard for assessing GPCR signaling and allosteric modulation . However, the complex pharmacology of allosteric modulators, particularly those exhibiting biased agonism or more intricate cooperative mechanisms, necessitates the development of novel and sophisticated assay systems. For instance, the concept of "PAM-antagonists," which paradoxically increase agonist affinity while decreasing agonist efficacy, highlights the need for assays capable of dissecting such nuanced pharmacological profiles .
Future research could focus on developing real-time bioluminescence resonance energy transfer (BRET) assays, such as TRUPATH for G protein dissociation and β-arrestin-2 translocation assays, to provide a more dynamic and comprehensive understanding of this compound's impact on CB1R signaling pathways. Furthermore, assays specifically designed to quantify receptor internalization and recycling, which are critical aspects of receptor regulation and desensitization, would be valuable for this compound, especially given that its effects on CB1R internalization are an unresolved question . These novel assay systems would enable a more precise characterization of this compound's allosteric properties and its potential for long-term therapeutic effects.
This compound as a Chemical Probe for Cannabinoid System Research
This compound serves as a valuable chemical probe for advancing cannabinoid system research, particularly in understanding the therapeutic potential of CB1R allosteric modulation. As a novel CB1R ago-PAM with improved potency and selectivity compared to its parent compound GAT211, this compound offers a refined tool for investigating CB1R pharmacology . Its G protein-biased signaling profile, which avoids the intoxicating and tolerance-inducing effects often associated with direct orthosteric CB1R agonists like Δ9-tetrahydrocannabinol (THC), makes it an ideal probe for dissecting the specific signaling pathways responsible for desired therapeutic outcomes versus undesired side effects .
The demonstrated ability of this compound to reduce SWDs in GAERS without inducing typical cannabimimetic adverse effects underscores its utility as a research tool to explore the role of CB1R allosteric modulation in neurological disorders such as epilepsy . By selectively augmenting endogenous cannabinoid activity at CB1R, this compound can help researchers understand how to leverage the endocannabinoid system for therapeutic benefit while circumventing the limitations of traditional cannabinoid agonists. This makes this compound a crucial compound for future structure-activity relationship (SAR) studies aimed at developing next-generation CB1R modulators.
Unresolved Questions and Emerging Research Avenues
Despite significant progress in characterizing this compound, several unresolved questions and emerging research avenues warrant further investigation:
Receptor Internalization : A critical unresolved question is how this compound and its analogs alter CB1R internalization and whether this influences subsequent physiological effects, such as SWD activity . Understanding the impact on receptor trafficking is essential for predicting long-term efficacy and potential tolerance.
Chronic Efficacy and Drug-like Properties : Further refinement of this compound and similar ago-PAM compounds is needed to improve their drug-like properties, including duration of action and solubility, to enhance their chronic efficacy across the lifespan in relevant disease models . Ongoing studies are assessing the pharmacokinetic and pharmacodynamic effects of chronic ago-PAM treatment in the GAERS model .
Mechanism of G Protein Bias : While this compound exhibits G protein bias, a deeper understanding of the precise molecular mechanisms underlying this bias is needed. Future research aims to directly test whether this bias mediates the spatial or temporal benefits of allosteric ligands, which could inform the rational design of even more selective therapeutics .
Exploration in Other Epilepsies and Disorders : Beyond absence epilepsy, there is potential to extend research on this compound to other types of epilepsies, such as Dravet syndrome, Lennox-Gastaut syndrome, and infant febrile seizures. The therapeutic potential of CB1R allosteric modulators also extends to pain, glaucoma, and Huntington's disease, suggesting broader research avenues for this compound and its derivatives .
Structural Basis of Enantiomeric Differences : While enantiomeric separation has revealed distinct binding sites and pharmacological profiles for this compound's enantiomers, further detailed structural studies (e.g., using cryo-EM or advanced computational modeling) could provide atomic-level insights into these differences, guiding the development of stereoselective compounds .
Interdisciplinary Perspectives and Collaborative Research
The advancement of research on this compound and other cannabinoid receptor modulators inherently relies on interdisciplinary perspectives and collaborative efforts. The synthesis and pharmacological characterization of this compound itself involved collaboration between chemists and pharmacologists . Academic institutions, such as the University of Saskatchewan and Northeastern University, have been central to this research, bringing together expertise from departments of anatomy, physiology, pharmacology, and pharmaceutical sciences .
Collaborative research extends beyond institutional boundaries, with ongoing projects exploring this compound's effects in various epilepsy models involving partnerships with universities in other countries. Initiatives like the Cannabinoid Research Initiative of Saskatchewan (CRIS) exemplify this interdisciplinary approach, uniting researchers across policy, agriculture, and medicine to foster a comprehensive understanding of cannabinoids. Similarly, the Canadian Consortium for the Investigators of Cannabinoids (CCIC) brings together cannabinoid researchers and healthcare professionals to provide evidence-based education and serve as a hub for research, further emphasizing the importance of diverse expertise in addressing complex scientific and medical questions related to the endocannabinoid system. This collaborative ecosystem, weaving together clinical, preclinical, and chemistry domains, is vital for translating fundamental research on compounds like this compound into novel therapeutic strategies.
Q & A
Q. What are the key structural features of GAT591, and how do they influence its pharmacological activity?
this compound is a CB1R-positive allosteric modulator derived from GAT211 via fluorine- and nitrogen-walk strategies. Its structure includes two fluorine atoms, a nitro group, and a nitrogen atom, which enhance metabolic stability and aqueous solubility compared to precursors . These modifications optimize interactions with the CB1R allosteric binding pocket, improving functional potency in assays measuring cAMP and β-arrestin2 signaling .
Q. What methodological approaches are used to synthesize and enantiomerically separate this compound?
this compound is synthesized through chiral separation of its parent compound, GAT211, using techniques like preparative chromatography. This process generates enantiopure derivatives (e.g., GAT1664–GAT1667), which are characterized via NMR, mass spectrometry, and X-ray crystallography to confirm stereochemical purity . The separation is critical for studying structure-activity relationships (SAR) and minimizing off-target effects.
Q. What in vitro assays are essential for evaluating this compound’s allosteric modulation efficacy?
Key assays include:
- cAMP accumulation assays to measure G protein-coupled receptor (GPCR) activity.
- β-arrestin2 recruitment assays to assess biased signaling.
- Radioligand binding studies (e.g., with CP55,940) to quantify orthosteric agonist binding enhancement . These assays are performed in transfected cell lines (e.g., HEK293) under controlled cAMP or arrestin-pathway conditions .
Advanced Research Questions
Q. How does the fluorine-walk strategy enhance this compound’s drug-like properties, and what trade-offs exist?
Systematic fluorination at specific positions improves metabolic stability by reducing cytochrome P450-mediated oxidation. For example, this compound (6r) retains dual ago-PAM activity while achieving a 2.5-fold increase in metabolic half-life compared to GAT211. However, excessive fluorination can reduce aqueous solubility, necessitating a balance between stability and bioavailability .
| Analog | Fluorine Atoms | Metabolic Stability (t₁/₂) | Aqueous Solubility (µg/mL) |
|---|---|---|---|
| GAT211 | 1 | 1.2 h | 15 |
| This compound | 2 | 3.0 h | 12 |
| GAT593 | 1 | 2.5 h | 18 |
| Data adapted from in vitro hepatic microsome assays . |
Q. What experimental design considerations are critical for in vivo pharmacological evaluation of this compound?
- Blinding and Randomization : Experimenters must be blinded to treatment conditions, and animals should be randomly assigned to cohorts to minimize bias .
- Dose-Response Intervals : Ascending doses (0.1–30 mg/kg) are tested at 3-hour intervals to avoid residual effects, with mechanical pain thresholds measured pre- and post-administration .
- Model Selection : The CFA-induced inflammatory pain model is preferred for studying analgesic duration, while glaucoma models (e.g., intraocular pressure reduction) assess therapeutic breadth .
Q. How can researchers resolve discrepancies between functional assays (e.g., cAMP vs. β-arrestin2) when evaluating this compound’s activity?
Discrepancies may arise due to biased signaling or assay-specific sensitivities. To address this:
- Normalize Data : Express results as % efficacy relative to a reference agonist (e.g., CP55,940).
- Use Complementary Assays : Combine cAMP (G protein) and β-arrestin2 recruitment assays to quantify bias factors.
- Leverage Computational Models : Molecular dynamics simulations or published CB1R allosteric activation models can predict structural determinants of biased signaling .
Methodological Challenges and Solutions
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
- Quality Control : Use HPLC with chiral columns to verify enantiomeric excess (>98%) for each batch .
- Stability Testing : Store compounds at -80°C under inert gas to prevent degradation.
Q. How should researchers validate the specificity of this compound’s allosteric effects in complex biological systems?
- Knockout Models : Use CB1R-knockout mice or CRISPR-edited cell lines to confirm target engagement .
- Off-Target Screening : Profile activity against related GPCRs (e.g., CB2R, μ-opioid receptors) to rule out cross-reactivity .
Data Interpretation and Reporting
Q. What statistical frameworks are appropriate for analyzing this compound’s dose-response data?
Q. How can researchers contextualize this compound’s therapeutic potential against existing cannabinoid therapies?
- Comparative Tables : Highlight advantages (e.g., prolonged analgesic duration) and limitations (e.g., solubility) relative to orthosteric agonists like Δ9-THC .
- Mechanistic Diagrams : Illustrate this compound’s dual ago-PAM activity in enhancing endogenous cannabinoid signaling without psychotropic side effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
